

4-(Aminomethyl)phenylalanine

Author: BenchChem Technical S

Compound of Interest

Compound Name:	4-(Aminomethyl)phenylalanine
Cat. No.:	B111946

An In-depth Technical Guide to **4-(Aminomethyl)phenylalanine** Derivatives and Analogs

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-(Aminomethyl)phenylalanine is a non-canonical amino acid that has emerged as a uniquely versatile building block in medicinal chemistry and a powerful scaffold for designing novel therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, structure-activity effects of molecular modifications on biological activity, and provide detailed experimental protocols for key procedures. The content is designed to explore the scaffold.

The Core Scaffold: 4-(Aminomethyl)phenylalanine

4-(Aminomethyl)phenylalanine, a derivative of the natural amino acid L-phenylalanine, serves as a foundational structure in the design of peptidomimetics. It introduces a basic, nucleophilic center spatially distinct from the alpha-amino group.^[2] This feature significantly enhances its utility compared to its parent amino acid.

Physicochemical Properties and Structural Significance

The introduction of the aminomethyl group fundamentally alters the molecule's properties. It imparts a hydrophilic and basic character to the side chain, reactivity and providing a versatile handle for further chemical modification.^[2] The L-enantiomer, 4-(aminomethyl)-L-phenylalanine, is commonly used in peptide synthesis.

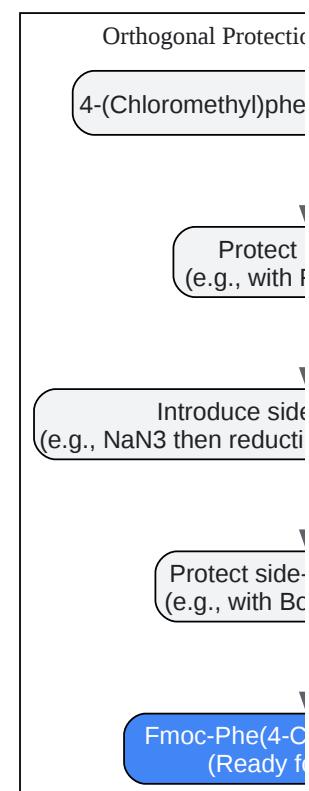
Table 1: Physicochemical Properties of 4-(Aminomethyl)-L-phenylalanine and Key Protected Analogs

Compound Name	Abbreviation	CAS Number	Molecular Formula
4-(Aminomethyl)-L-phenylalanine	L-Phe(4-CH ₂ NH ₂)	150338-20-8	C ₁₀ H ₁₄
Boc-4-(aminomethyl)-L-phenylalanine	Boc-L-Phe(4-CH ₂ NH ₂)	137452-49-4	C ₁₅ H ₂₂
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine	Fmoc-L-Phe(4-CH ₂ NHBoc)	204715-91-3	C ₃₀ H ₃₂
Fmoc-4-(Boc-aminomethyl)-D-phenylalanine	Fmoc-D-Phe(4-CH ₂ NHBoc)	215302-77-5	C ₃₀ H ₃₂

Importance in Medicinal Chemistry

The true value of **4-(aminomethyl)phenylalanine** lies in its role as a scaffold. The side-chain amine provides a crucial point for derivatization, allowing for the development of imaging agents.^{[5][6]} This has led to its use in developing enzyme inhibitors, peptide-based drugs, and agents for bioconjugation.^{[2][5]} Unnatural amino acids based on this scaffold have also been explored for their biological properties.

Synthetic Strategies and Methodologies


The synthesis of **4-(aminomethyl)phenylalanine** derivatives requires careful planning, particularly concerning the use of protecting groups to ensure the correct sequence.

Foundational Synthesis and Protection

A common route to the core scaffold involves the derivatization of a precursor like N-acetyl-4-chloromethyl phenylalanine ethyl ester.^[3] Reaction with

For subsequent use, especially in peptide synthesis, orthogonal protection of the α -amino and side-chain amino groups is critical. The most common

- Boc Protection: The Boc group is acid-labile and is typically used to protect the α -amino group. Boc-4-(aminomethyl)-L-phenylalanine is a key intermediate in peptide synthesis.
- Fmoc Protection: The Fmoc group is base-labile and is essential for solid-phase peptide synthesis (SPPS).^{[6][9]} A fully protected building block like Fmoc-4-(aminomethyl)-L-phenylalanine is used to prevent side-chain amine formation, while the side-chain amine remains protected by the acid-labile Boc group.^[6]

[Click to download full reaction scheme](#)

Caption: Workflow for preparing an orthogonally protected derivative.

Derivatization of the Side-Chain Amino Group

With the α -amino and carboxyl groups suitably protected, the side-chain amine becomes the primary site for modification. Standard amine chemistry

- Acylation: Reaction with acid chlorides or activated esters to form amides.
- Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
- Sulfenylation: Reaction with sulfonyl chlorides to form sulfonamides.

These reactions allow for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships.

Structure-Activity Relationships (SAR)

The systematic modification of the **4-(aminomethyl)phenylalanine** scaffold is a powerful strategy for optimizing ligand-target interactions and improving

The Role of the Side-Chain Substituent

The nature of the group attached to the aminomethyl side chain is often the most critical determinant of activity. In a study on piperazinyl phenylalanine, the presence of a piperazinyl group was found to be crucial.^[11] Quantitative structure-activity relationship (QSAR) modeling showed that the presence of chlorine atoms and specific fragmentation patterns are also important factors.

electrostatic and steric factors in the binding pocket.

4-(Aminomethyl)phenylalanine Core	α -Amine/Carboxyl	Phenyl Ring	Side-Chain -CH
-----------------------------------	--------------------------	-------------	----------------

[Click to download full report](#)

Caption: Logic diagram for Structure-Activity Relationship (SAR) studies.

Impact of Stereochemistry

The use of D-amino acids, such as Fmoc-4-(Boc-aminomethyl)-D-phenylalanine, is a well-established strategy in peptide drug development.^[9] Peptic enzymes^[9] This modification can, however, alter the peptide's conformation and its affinity for the target receptor.

Applications in Drug Discovery and Development

The versatility of **4-(aminomethyl)phenylalanine** derivatives makes them valuable in a wide range of therapeutic areas.

Peptidomimetics and Enzyme Inhibitors

These derivatives are frequently used to create peptides and peptidomimetics with enhanced properties.^{[2][5]} They can be incorporated into sequence-selective nucleic acid methyltransferase (DNMT) and as potential dual inhibitors of MDM2 and MDMX in cancer therapy.^{[12][13]}

Neurological and Inflammatory Disorders

The scaffold has shown promise in developing treatments for neurological disorders and inflammation.^{[2][5]} Halogenated derivatives of L-phenylalanine and piperazinyl phenylalanine derivatives have been developed as VLA-4/VCAM-1 inhibitors, targeting inflammatory processes.^[11]

Table 2: Example Biological Activities of Phenylalanine Analogs

Compound Class/Derivative	Target/Assay	Reported Activity (IC ₅₀ /EC ₅₀)
Phenylalanine-containing peptidomimetics	Anti-HIV-1 Activity (MT-4 cells)	EC ₅₀ = 2.53 μ M (Compound I-19)
4-Morpholino-2-phenylquinazolines	PI3 Kinase p110alpha Inhibition	IC ₅₀ = 2.0 nM (Thieno[3,2-d]pyrimidine)
3,5-diiodo-L-tyrosine (L-Phe analog)	AMPA/kainate receptor-mediated mEPSCs	IC ₅₀ = 104.6 μ M
3,5-dibromo-L-tyrosine (L-Phe analog)	AMPA/kainate receptor-mediated mEPSCs	IC ₅₀ = 127.5 μ M

Key Experimental Protocols

The following protocols provide a generalized, step-by-step methodology for the synthesis and application of these derivatives. Note: These are illustrative examples and should be adapted to a suitable laboratory setting.

Protocol: Synthesis of an N-Acyl-4-(aminomethyl)phenylalanine Derivative

This protocol describes the acylation of the side-chain amine of a protected **4-(aminomethyl)phenylalanine**.

- Dissolution: Dissolve Boc-L-Phe(4-CH₂NH₂)-OH (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF).
- Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution and stir at room temperature. The
- Acylating Agent: Slowly add the acylating agent (e.g., an acid chloride or anhydride) (1.1 eq) to the reaction mixture, typically at 0 °C to control the
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate an
- Work-up: Upon completion, quench the reaction with a mild aqueous acid (e.g., 1M HCl) or saturated ammonium chloride solution. Extract the prod
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purif

Protocol: Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of Fmoc-L-Phe(4-CH₂NHBoc)-OH onto a resin-bound peptide chain.

- Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine (e.g., after removal of a previous Fmoc group with 20% piperidin-1-yl trifluoroethyl carbamate (PITC) in DMF).
- Activation: In a separate vessel, pre-activate the Fmoc-L-Phe(4-CH₂NHBoc)-OH (3-5 eq) with a coupling reagent like HBTU/HOBt (1:1 molar ratio) in DMF to form the activated intermediate.
- Coupling: Add the activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.
- Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amines on the resin. A negative test (yellow color) indicates successful coupling.
- Washing: After complete coupling, drain the reaction vessel and wash the resin extensively with DMF, followed by DCM, to remove excess reagent and byproducts.
- Next Cycle: The resin is now ready for the next deprotection step to continue the peptide elongation.

Resin with Free Amine
(H₂N-Peptide-Resin)

Wash

Couple Activated A
(Fmoc-AA-OH, HBTU/HOBt)

3

Wash (D)

[Click to download full recipe](#)

Caption: A standard cycle in Solid-Phase Peptide Synthesis (SPPS).

Conclusion and Future Outlook

4-(Aminomethyl)phenylalanine derivatives represent a validated and highly adaptable platform in modern drug discovery. Their unique combination biological activities. The continued exploration of new synthetic methodologies for derivatization and the application of these building blocks in novel t our understanding of complex biological systems deepens, scaffolds like **4-(aminomethyl)phenylalanine** will be instrumental in developing the next i

References

- GENG Huimin, ZONG Qianying, YOU Jie, YE Lin, ZHANG Aiying, FENG Zengguo. Synthesis of 4-(N-Substituted)aminomethyl phenylalanines. Ch redirect/AUZIYQGAyilAbhRWzeuFUji78QsZVqSeAndG7m9PCq3tpGMYGKA31AyezY-T3LaceWgOIHtQ1_VmQj14ZkbJGZZLBgUGDX4_5U_Eze
- BenchChem Technical Support Team. An In-depth Technical Guide to Boc-D-4-(aminomethyl)phenylalanine and Its Analogs. BenchChem. [URL: QheMhdOEC8AB7ey3xDykEtH6a89reGd3FpC0lw24NAXqDiHlhmcj7ykdYX9DHBpjNrQ1FPp8Hx8nhrjY-vjuCiu9VA4m7VNznzqhEFJh8AHEAFJ-B1
- 4-(Aminomethyl)-L-phenylalanine. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH3LwfN2TTjjow3zXI6al6O7ao5n40B743itouRfN6c7U2WVEls3CWU9ddV5XP12x0ApAQ5tZS5UJfTTy3MguCfgG0RFFREaWE54nZR7lq0_whpV7VXg8=]
- Unnatural Amino Acids in Drug Discovery. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFISyLrEMg80yN3TP67xWxaFo8rD7_DV1skJrW8xLYLIDcqjd4fVSxV3k6bXF8vNvVgWVZ3ut0aV5Af81zkEPaplOghNACn_YmiWiB]
- Boc-4-(aminomethyl)-L-phenylalanine. Chem-Impex. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4CkoAC1QTz> anRhashbsV5WQxW9x0Bed_7vP6D2WrOvToA=]
- Fmoc-4-(Boc-aminomethyl)-D-phenylalanine. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuWe-Pay2BmsZrwpRt_VTBZezPeKwDcgEd3LLndJerP8=]
- Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA
- Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/P>]
- Fmoc-4-(Boc-aminomethyl)-L-phenylalanine. Chem-Impex. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFian6PC> WLRXGcMvtO_WJqV7odx23WThA0H_wnaPNTg7xcgBMq31RnhydhaF2cY0j0c=]
- 4-(Aminomethyl)-L-phenylalanine. Santa Cruz Biotechnology. [URL: <https://www.scbt.com/p/4-aminomethyl-l-phenylalanine-150338-20-8>]
- 4-(Aminomethyl)-L-phenylalanine. J&K Scientific. [URL: [https://www.jk-sci.com/4-\(Aminomethyl\)-L-phenylalanine-150338-20-8_1361287.html](https://www.jk-sci.com/4-(Aminomethyl)-L-phenylalanine-150338-20-8_1361287.html)]
- Fmoc-4-(Boc-aminomethyl)-L-phenylalanine. Santa Cruz Biotechnology. [URL: <https://www.scbt.com/p/fmoc-4-boc-aminomethyl-l-phenylalanine-2C>]
- Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on U
- Synthesis of phenyl alanine derivatives. Google Patents. [URL: <https://patents.google>]
- Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/19476722/>]
- Fmoc-Phe(4-CH2NHBOc)-OH. Ambeed.com. [URL: <https://www.ambeed.com/products/204715-91-3.html>]
- Fmoc-4-(Boc-aminomethyl)-L-phenylalanine. Anaspec. [URL: <https://www.anaspec.com/products/product.asp?id=26217>]
- Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/33155926/>]
- Quantitative structure activity relationship studies of piperazinyl phenylalanine derivatives as VLA-4/VCAM-1 inhibitors. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/15830000/>]
- Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/20000000/>]
- Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [URL: <https://www.beilstein-journals.org/bjoc/articles/16/10000000>]
- Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. PubMed
- Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Re
- Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed
- Synthesis and Regularities of the Structure-Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxami

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES [yyhx.ciac.jl.cn]
- 4. jk-sci.com [jk-sci.com]
- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. aapep.bocsci.com [aapep.bocsci.com]
- 11. Quantitative structure activity relationship studies of piperazinyl phenylalanine derivatives as VLA-4/VCAM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of Cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(Aminomethyl)phenylalanine derivatives and analogs]. BenchChem, [2026]. [Online PDF]. Available at: [http://www.benchchem.com/4-(Aminomethyl)phenylalanine-derivatives-and-analogs.pdf]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.